molecular formula C11H13NO4 B5802635 ethyl 2-[(methoxycarbonyl)amino]benzoate

ethyl 2-[(methoxycarbonyl)amino]benzoate

Cat. No.: B5802635
M. Wt: 223.22 g/mol
InChI Key: WPAFTZYANFRJEX-UHFFFAOYSA-N
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Description

Ethyl 2-[(methoxycarbonyl)amino]benzoate is an aromatic ester derivative characterized by a benzoate core substituted with a methoxycarbonylamino (-NHCOOMe) group at the 2-position and an ethyl ester (-COOEt) at the carboxylate position. Its molecular formula is C₁₁H₁₃NO₅, with a molecular weight of 239.22 g/mol. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive urea and carbamate derivatives.

Properties

IUPAC Name

ethyl 2-(methoxycarbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-10(13)8-6-4-5-7-9(8)12-11(14)15-2/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAFTZYANFRJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

To contextualize ethyl 2-[(methoxycarbonyl)amino]benzoate, we compare its structural, physicochemical, and functional properties with analogous compounds, categorized by substituent type:

Ester Derivatives with Varying Alkoxy Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Key Applications References
This compound C₁₁H₁₃NO₅ 239.22 Methoxycarbonylamino, ethyl ester Not reported Not reported Pharmaceutical intermediates, agrochemicals
Methyl 2-[(ethoxycarbonyl)amino]benzoate C₁₁H₁₃NO₄ 223.22 Ethoxycarbonylamino, methyl ester -44 291.1 Research chemical
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Methoxy, ethyl ester Not reported Not reported Flavoring agent, solvent

Key Observations :

  • This enhances crystallinity, as seen in its urea-containing analogs (e.g., methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)-benzoate), which exhibit intramolecular N–H⋯O hydrogen bonds stabilizing crystal packing .
  • Reactivity : Ethyl esters generally hydrolyze slower than methyl esters due to steric hindrance. The electron-withdrawing methoxycarbonyl group may further modulate hydrolysis rates compared to ethyl 2-methoxybenzoate .
Urea and Carbamate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Hydrogen Bonding Patterns Applications References
Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)-benzoate C₁₇H₁₆N₂O₅ 328.32 Symmetric urea linkage, methoxycarbonyl groups Intramolecular N–H⋯O (S(6) ring), intermolecular C–H⋯O dimers Crystal engineering, bioactive agents
2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate C₁₂H₁₅N₂O₃S 279.33 Thiourea linkage, hydroxyethyl group N–H⋯S and O–H⋯O interactions Antifungal, anticancer

Key Observations :

  • Bioactivity: Urea derivatives often exhibit antimicrobial and herbicidal activities. The symmetric urea in methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)-benzoate forms stable hydrogen-bonded networks, which may enhance its biological persistence compared to the target compound .
Agrochemical and Pharmaceutical Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Activity/Application References
Chlorimuron-ethyl C₁₅H₁₅ClN₄O₆S 414.81 Sulfamoyl, chloropyrimidinyl, ethyl ester Herbicide (inhibits acetolactate synthase)
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate C₁₉H₁₆ClN₂O₄ 370.80 Chlorophenyl, oxazole, methyl ester Antimicrobial, anti-inflammatory

Key Observations :

  • Functional Groups: Chlorimuron-ethyl’s sulfamoyl and pyrimidinyl groups confer herbicidal activity, while the target compound’s methoxycarbonylamino group may favor interactions with enzyme active sites in drug design .
  • Synthetic Flexibility: this compound’s ester and carbamate groups make it a versatile intermediate for introducing heterocycles (e.g., oxazoles in ) or sulfonamides (e.g., ethyl 2-(aminosulfonyl)benzoate ).
Amino-Substituted Benzoates
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physicochemical Properties Applications References
Methyl 2-amino-5-methoxybenzoate C₉H₁₁NO₃ 181.19 Amino, methoxy, methyl ester MP: Not reported; soluble in polar solvents Dye intermediates
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino, ethyl ester Higher degree of conversion in resins Polymer initiators

Key Observations :

  • Electronic Effects: Amino groups (e.g., in methyl 2-amino-5-methoxybenzoate) increase electron density on the aromatic ring, enhancing UV absorption and reactivity in electrophilic substitutions compared to carbamate-substituted analogs .
  • Material Science: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements due to its electron-donating dimethylamino group, which accelerates polymerization compared to methacrylate-based systems .

Q & A

Q. Optimization Strategy :

  • Precursor Scoring : Use databases like REAXYS or BKMS_METABOLIC to prioritize feasible precursors based on plausibility thresholds (e.g., min. plausibility = 0.01) .
  • Template Relevance : Employ heuristic models to select reaction templates, ensuring compatibility with functional groups (e.g., avoiding nitro group reduction during acylation) .

Advanced Research Question

  • Reactivity Prediction : Use PISTACHIO and REAXYS_BIOCATALYSIS databases to model plausible oxidation/reduction pathways (e.g., methoxycarbonyl group stability under basic vs. acidic conditions) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing nucleophilic attack susceptibility) .

Example : The methoxycarbonyl group’s electron-withdrawing nature increases electrophilicity at the benzoate carbonyl, favoring nucleophilic substitution at the 2-position .

How does the compound interact with biological targets, and what assays are suitable for validating these interactions?

Advanced Research Question

  • Target Identification : Screen against kinase or protease libraries using SPR (surface plasmon resonance) to measure binding affinities (KD). Related esters show anti-inflammatory activity via COX-2 inhibition .
  • Mechanistic Studies : Employ molecular docking (AutoDock Vina) to model interactions with active sites. For example, the methoxycarbonylamino group may form hydrogen bonds with catalytic residues .

Advanced Research Question

  • Polymorphism Risks : Slow evaporation from EtOAc/hexane (1:9) minimizes multiple crystal forms. Centrosymmetric dimers form via intermolecular C–H⋯O bonds, as seen in methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate .
  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to resolve weak diffractions. SHELXL refinement with TWIN commands addresses twinning in monoclinic systems .

Q. Key Parameters :

  • Space Group: P2₁/c (monoclinic)
  • Unit Cell: a = 9.005 Å, b = 23.80 Å, β = 93.66°

How can researchers design derivatives to enhance the compound’s pharmacokinetic properties?

Advanced Research Question

  • Bioisosteric Replacement : Substitute the methoxycarbonyl group with trifluoromethyl (electron-withdrawing) or morpholino (solubility-enhancing) groups .
  • Prodrug Strategies : Convert the ethyl ester to a tert-butyl ester for improved metabolic stability .

In Silico ADMET : Predict logP and permeability using SwissADME. For example, adding a 4-methoxyethoxy sidechain reduces logP from 2.1 to 1.4, enhancing aqueous solubility .

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